2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
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Overview
Description
2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as FCPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FCPH is a hydrazone derivative of 2-fluorobenzaldehyde and 3-chloro-2-pyrazinecarboxylic acid. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it is believed to exert its anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. 2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. It has also been shown to induce apoptosis and inhibit cell proliferation. 2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been used as a fluorescent probe for the detection of metal ions, such as copper and iron.
Advantages and Limitations for Lab Experiments
2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has several advantages for lab experiments, including its high selectivity and sensitivity for metal ion detection. It is also relatively easy to synthesize and has low toxicity. However, 2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has some limitations, including its potential instability under certain conditions and its limited solubility in water.
Future Directions
There are several future directions for the research on 2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One potential direction is the development of 2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone-based fluorescent probes for the detection of other metal ions. Another direction is the investigation of 2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone's potential use as a therapeutic agent for other diseases beyond cancer. Additionally, the development of more stable and water-soluble derivatives of 2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone could improve its potential applications in various fields.
Synthesis Methods
2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can be synthesized using different methods, including the reaction between 2-fluorobenzaldehyde and 3-chloro-2-pyrazinecarboxylic acid hydrazide in the presence of acetic acid and ethanol. Another method involves the reaction between 2-fluorobenzaldehyde and 3-chloro-2-pyrazinecarboxylic acid hydrazide in the presence of glacial acetic acid and sodium acetate.
Scientific Research Applications
2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been investigated for its anti-tumor, anti-inflammatory, and anti-microbial activities. It has also been studied for its potential use as a diagnostic tool for cancer detection. In biochemistry, 2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. In material science, 2-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been investigated for its potential use in the development of organic electronics, such as organic light-emitting diodes.
properties
IUPAC Name |
3-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4/c12-10-11(15-6-5-14-10)17-16-7-8-3-1-2-4-9(8)13/h1-7H,(H,15,17)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRANUWPIYSYIQN-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=CN=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=CN=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]pyrazin-2-amine |
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